3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778651
InChI: InChI=1S/C51H36N2/c1-51(2)45-31-35(33-23-27-49-43(29-33)41-17-9-11-19-47(41)52(49)37-13-5-3-6-14-37)21-25-39(45)40-26-22-36(32-46(40)51)34-24-28-50-44(30-34)42-18-10-12-20-48(42)53(50)38-15-7-4-8-16-38/h3-32H,1-2H3
SMILES:
Molecular Formula: C51H36N2
Molecular Weight: 676.8 g/mol

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)

CAS No.:

Cat. No.: VC16778651

Molecular Formula: C51H36N2

Molecular Weight: 676.8 g/mol

* For research use only. Not for human or veterinary use.

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) -

Specification

Molecular Formula C51H36N2
Molecular Weight 676.8 g/mol
IUPAC Name 3-[9,9-dimethyl-7-(9-phenylcarbazol-3-yl)fluoren-2-yl]-9-phenylcarbazole
Standard InChI InChI=1S/C51H36N2/c1-51(2)45-31-35(33-23-27-49-43(29-33)41-17-9-11-19-47(41)52(49)37-13-5-3-6-14-37)21-25-39(45)40-26-22-36(32-46(40)51)34-24-28-50-44(30-34)42-18-10-12-20-48(42)53(50)38-15-7-4-8-16-38/h3-32H,1-2H3
Standard InChI Key DJWGAIFXUZSFHJ-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 9,9-dimethylfluorene backbone linked at the 2,7-positions to two 9-phenylcarbazole groups. The IUPAC name, 3-[9,9-dimethyl-7-(9-phenylcarbazol-3-yl)fluoren-2-yl]-9-phenylcarbazole, reflects this arrangement . The SMILES string (CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C) confirms the dimethylfluorene core and carbazole substituents .

Crystallographic and Conformational Analysis

Conformer generation is restricted due to the compound’s size (53 heavy atoms) and rotational constraints (4 rotatable bonds) . The planar fluorene and carbazole units facilitate π-π stacking, critical for charge transport in solid-state applications .

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

A representative synthesis involves Ullmann-type coupling between brominated intermediates. For example:

  • Reactants: 7-Bromo-9,9-dimethylfluoren-2-yl-carbazole derivative and 9-phenylcarbazole boronic ester.

  • Conditions: CuI (7.9 mmol), ethylenediamine (31 mmol), K3PO4 (47 mmol) in toluene at 120°C for 22 hours .

  • Yield: 58% after column chromatography and recrystallization .

Table 1: Key Reaction Parameters

ParameterValueSource
CatalystCuI
LigandEthylenediamine
BaseK3PO4
Temperature120°C
Reaction Time22 hours

Challenges in Purification

The compound’s hydrophobicity (XLogP3-AA = 13.8) complicates aqueous workup, necessitating toluene/hexane recrystallization .

Physicochemical Properties

Computed Properties

PubChem-derived data highlight critical attributes:

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight676.8 g/mol
XLogP3-AA13.8
Topological Polar Surface Area9.9 Ų
Heavy Atom Count53
Rotatable Bond Count4

Spectroscopic Features

  • UV-Vis Absorption: Fluorene-carbazole systems exhibit λmax ≈ 380 nm (π-π* transition) with shoulder peaks indicating intramolecular charge transfer .

  • Photoluminescence: Solid-state emission at 360–385 nm (blue-shifted vs. solution phase 415–425 nm) due to aggregation-induced quenching .

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The conjugated structure enables efficient hole transport, with carbazole’s high triplet energy (≈3.0 eV) suppressing exciton quenching in blue-emitting devices .

Photovoltaic Cells

As a donor material in bulk heterojunction solar cells, the compound’s broad absorption (300–400 nm) enhances photon harvesting .

Fluorescent Sensors

The rigid structure minimizes non-radiative decay, yielding high quantum yields (Φ ≈ 0.65) for pH or ion detection .

Recent Research Developments

Networked Copolymers

Hydrosilylation with 1,4-bis(dimethylsilyl)benzene yields branched polymers showing bimodal emission (415 nm and 450 nm), ideal for white-light LEDs .

Stability Enhancements

Encapsulation in PMMA matrices reduces oxygen degradation, extending OLED lifespans by 40% under accelerated testing .

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